

Application Notes and Protocols for Dimsyl Sodium in Wittig Reagent Formation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dimsyl sodium*

Cat. No.: *B8681301*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wittig reaction is a cornerstone of organic synthesis, enabling the reliable formation of carbon-carbon double bonds from carbonyl compounds and phosphorus ylides. The generation of the phosphorus ylide, or Wittig reagent, is a critical step that involves the deprotonation of a phosphonium salt. The choice of base for this deprotonation significantly impacts the reaction's efficiency, stereoselectivity, and substrate scope.

Dimsyl sodium (the sodium salt of dimethyl sulfoxide) is a powerful, non-nucleophilic base that has proven to be highly effective for the generation of Wittig reagents.^[1] Its use was notably popularized by E.J. Corey in various complex syntheses, including the total synthesis of Prostaglandin F2 α .^{[2][3]} **Dimsyl sodium** offers the advantage of being readily prepared from sodium hydride and dimethyl sulfoxide (DMSO), providing a convenient and potent option for ylide formation, particularly with less acidic phosphonium salts.^[1]

These application notes provide detailed protocols for the preparation of **dimsyl sodium** and its application in the Wittig reaction, along with a summary of available quantitative data to aid in experimental design and optimization.

Data Presentation

A direct, comprehensive comparison of **dimethylsilyl sodium** with other common bases for the Wittig reaction of a single, standardized substrate in the literature is limited. However, data from various sources can be compiled to provide insights into typical yields and stereoselectivity. The following table summarizes representative yields for the synthesis of stilbene derivatives and other alkenes using different bases, including a multi-step sequence involving **dimethylsilyl sodium** in a complex synthesis.

Phosphonium Salt	Carbon yl Compo und	Base	Solvent	Product	Yield (%)	E:Z Ratio	Reference
Benzyltri phenylphosphonium chloride	9-Anthrhyde	50% NaOH	Dichloromethane/ Water	trans-9-(2-Phenylethyl)anthracene	Not specified	Primarily E	[4][5]
Benzyltri phenylphosphonium chloride	Benzaldehyde	NaOMe	Methanol	E,E-1,4-diphenyl-1,3-butadiene	22	Not specified	[6]
(4-carboxybutyl)triphenylphosphonium bromide	Prostaglandin F2 α intermediate aldehyde	Dimsyl sodium	DMSO	Prostaglandin F2 α (from a 3-step sequence)	80	Not specified	[2]
Benzyltri phenylphosphonium chloride	2-Naphthaldehyde	NaTMP	THF/Hexane	1-(2-Naphthyl)-2-phenylethene	88	7:93	[7]
Benzyltri phenylphosphonium chloride	2-Naphthaldehyde	LiTMP	THF/Hexane	1-(2-Naphthyl)-2-phenylethene	88	57:43	[7]

Experimental Protocols

Protocol 1: Preparation of Dimsyl Sodium Solution (ca. 2 M in DMSO)

This protocol describes the preparation of **dimsyl sodium** from sodium hydride and dimethyl sulfoxide.[\[1\]](#)

Materials:

- Sodium hydride (NaH), 60% dispersion in mineral oil
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Petroleum ether or hexane
- Nitrogen or Argon gas supply
- Septum-sealed flask (e.g., 25 mL)
- Magnetic stirrer and stir bar
- Syringes and needles
- Centrifuge tubes (optional)

Procedure:

- **Washing Sodium Hydride:** In a septum-sealed flask under an inert atmosphere (N₂ or Ar), add the required amount of NaH dispersion (e.g., 1 g for a 10 mL preparation). Wash the NaH by adding petroleum ether or hexane (e.g., 15 mL), stirring for a few minutes, and then allowing the NaH to settle. Carefully remove the supernatant via a cannula or syringe. Repeat this washing process two more times to ensure complete removal of the mineral oil.
- **Drying the Sodium Hydride:** After the final wash, remove any residual solvent by passing a gentle stream of inert gas over the NaH powder. Gentle heating of the flask may be necessary to facilitate complete drying.
- **Formation of Dimsyl Sodium:** To the dry, grey NaH powder, add anhydrous DMSO (e.g., 10 mL) via a syringe. Seal the flask with the septum and insert a needle to serve as a gas outlet

for the evolving hydrogen gas.

- Reaction Initiation and Completion: Stir the mixture vigorously. The reaction may be slow to start and gentle heating to 40-45 °C may be required to initiate the hydrogen evolution.[1] Once the reaction begins, it can be exothermic. If the reaction becomes too vigorous, remove the heat source and allow it to subside before continuing to heat to maintain a steady evolution of gas. The reaction is complete when hydrogen evolution ceases. Ultrasonication for a few minutes can also facilitate the reaction.[1]
- Clarification and Storage (Optional): The resulting dark solution of **dimsyl sodium** can be transferred to screw-cap tubes and centrifuged to pellet any unreacted NaH or impurities. The clear supernatant can then be transferred to a clean, dry, inert-atmosphere-flushed vial for storage. The solution is approximately 2 M.[1]

Safety Precautions:

- Sodium hydride is highly flammable and reacts violently with water. All operations must be carried out under a dry, inert atmosphere.
- The reaction of NaH with DMSO produces flammable hydrogen gas. Ensure adequate ventilation and a proper gas outlet.
- If there is any moisture in the DMSO, the reaction can be vigorous and may lead to the formation of sodium hydroxide, which can clog the outlet needle, potentially causing a dangerous pressure buildup.[1]
- There are reports of explosion hazards associated with NaH/DMSO mixtures, particularly at elevated temperatures or higher concentrations.[8] It is crucial to maintain careful temperature control and use appropriate safety measures such as a blast shield.

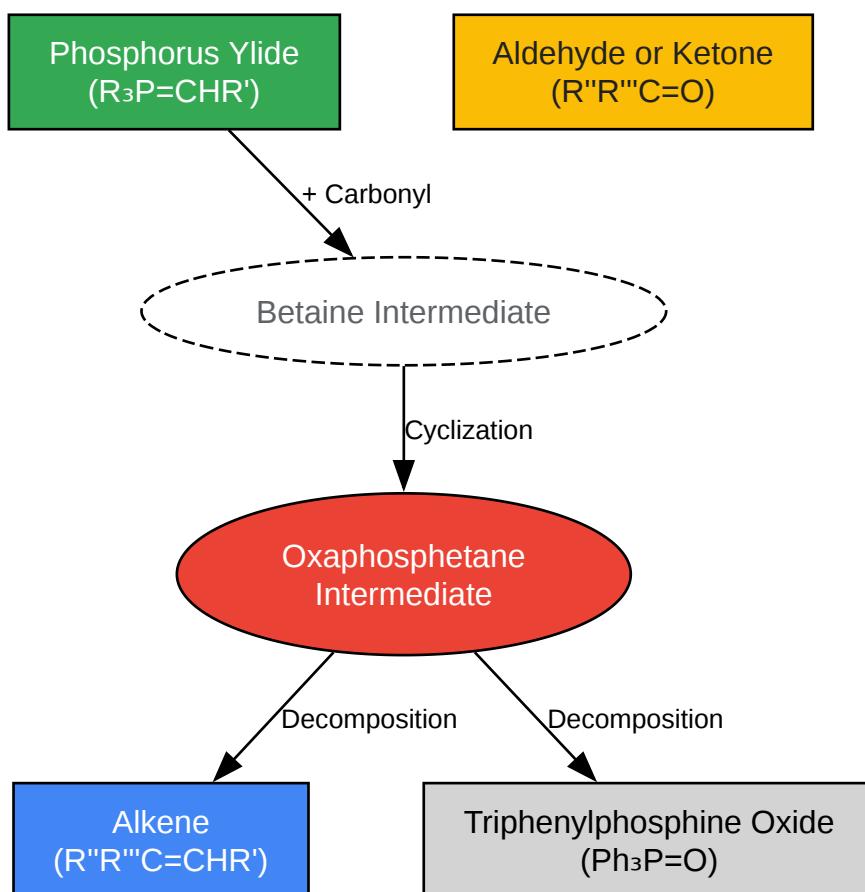
Protocol 2: Wittig Reaction using Dimsyl Sodium - Synthesis of trans-Stilbene (Illustrative)

This protocol is a representative procedure for the synthesis of an alkene using a pre-prepared solution of **dimsyl sodium**.

Materials:

- Benzyltriphenylphosphonium chloride
- Benzaldehyde
- **Dimsyl sodium** solution in DMSO (prepared as in Protocol 1)
- Anhydrous Tetrahydrofuran (THF) or DMSO
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Diethyl ether or other suitable extraction solvent
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Standard laboratory glassware for reactions, workup, and purification.

Procedure:


- Ylide Formation: In a dry, inert-atmosphere-flushed round-bottom flask equipped with a magnetic stir bar, dissolve benzyltriphenylphosphonium chloride (1 equivalent) in anhydrous DMSO. Cool the solution to room temperature.
- Deprotonation: Slowly add the **dimsyl sodium** solution (1 equivalent) dropwise to the stirred solution of the phosphonium salt. The formation of the deep red-colored ylide should be observed. Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete ylide formation.
- Reaction with Aldehyde: Cool the ylide solution to 0 °C in an ice bath. Add a solution of benzaldehyde (1 equivalent) in a minimal amount of anhydrous DMSO or THF dropwise to the ylide solution.
- Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 2-4 hours) or until TLC analysis indicates the consumption of the starting aldehyde.^[9]
- Workup: Quench the reaction by carefully adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract the product with diethyl ether or

another suitable organic solvent. Wash the combined organic extracts with water and then with brine.

- Purification: Dry the organic layer over anhydrous $MgSO_4$ or Na_2SO_4 , filter, and concentrate the solvent under reduced pressure. The crude product will contain the desired alkene and triphenylphosphine oxide. The product can be purified by column chromatography on silica gel or by recrystallization.

Mandatory Visualizations

Caption: Workflow for **Dimsyl Sodium** and Wittig Reagent Formation.

[Click to download full resolution via product page](#)

Caption: Simplified Signaling Pathway of the Wittig Reaction.

Conclusion

Dimsyl sodium is a highly effective base for the formation of Wittig reagents, offering a convenient and powerful alternative to other strong bases. The protocols provided herein offer a detailed guide for its preparation and application. While direct quantitative comparisons with other bases are not extensively documented in single studies, the successful use of **dimsyl sodium** in complex syntheses underscores its utility. For optimal results, careful attention to anhydrous and inert reaction conditions is paramount. Researchers and drug development professionals can leverage the reliability of **dimsyl sodium**-mediated Wittig reactions for the efficient synthesis of a wide array of alkenes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Sop:sop401 [Göran Widmalm Group] [organ.su.se]
- 2. synarchive.com [synarchive.com]
- 3. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 4. www1.udel.edu [www1.udel.edu]
- 5. d.web.umkc.edu [d.web.umkc.edu]
- 6. odinity.com [odinity.com]
- 7. researchgate.net [researchgate.net]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for Dimsyl Sodium in Wittig Reagent Formation]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8681301#dimsyl-sodium-in-wittig-reagent-formation\]](https://www.benchchem.com/product/b8681301#dimsyl-sodium-in-wittig-reagent-formation)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com